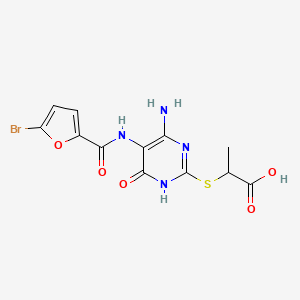

2-((4-Amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid

Description

Properties

IUPAC Name |

2-[[4-amino-5-[(5-bromofuran-2-carbonyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4O5S/c1-4(11(20)21)23-12-16-8(14)7(10(19)17-12)15-9(18)5-2-3-6(13)22-5/h2-4H,1H3,(H,15,18)(H,20,21)(H3,14,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVVPDMPSZLZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(O2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the bromination of furan, followed by carboxylation to introduce the carboxamido group.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction between an amino group and a carbonyl compound, followed by cyclization.

Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.

Final Coupling: The final step involves coupling the furan and pyrimidine derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The bromine atom in the furan ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-((4-Amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions and metabolic pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Halogenation : The target compound’s 5-bromofuran group introduces steric bulk and electrophilicity compared to the smaller fluorine atoms in analogs .

- Acid Moieties: The propanoic acid group in the target compound enhances solubility in polar solvents relative to non-acidic analogs (e.g., methylofuran in M. extorquens AM1) .

Pharmacological and Physicochemical Properties

- Enzyme Inhibition : Pyrimidine derivatives with thioether linkages, such as methylofuran (MFR-a), act as cofactors in formate dehydrogenases . The bromofuran group in the target compound may enhance binding to similar enzymes via halogen-π interactions.

- Solubility: The propanoic acid moiety likely improves aqueous solubility compared to non-ionic analogs like 5-(4-chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile, which lacks polar substituents .

- Metabolic Stability : The bromine atom may slow oxidative metabolism compared to fluorinated analogs (e.g., 4-fluorophenyl derivatives), as seen in studies of halogenated furans .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (a standard metric for structural similarity), the target compound exhibits moderate similarity (~0.6–0.7) to pyrimidine-based inhibitors with thioether linkages (e.g., MFR-a analogs) but lower similarity (<0.4) to non-pyrimidine heterocycles like catechins or benzothiazolopyridines . This highlights its distinct pharmacophoric features, particularly the bromofuran-carboxamido group.

Biological Activity

The compound 2-((4-Amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid (CAS Number: 888433-55-4) is a complex organic molecule characterized by its unique heterocyclic structure, which includes both pyrimidine and furan rings. The presence of various functional groups such as amines, thioethers, and carboxamides contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, particularly in oncology and antimicrobial therapy.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 403.21 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in disease pathways. The mechanism typically involves binding to the active sites of target enzymes, leading to inhibition of their catalytic functions. This inhibition can result in significant cellular effects such as:

- Cell cycle arrest

- Apoptosis in cancer cells

Such properties position this compound as a candidate for further pharmacological studies aimed at developing targeted therapies.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity. For instance, a study involving A549 human lung adenocarcinoma cells revealed that certain derivatives showed a structure-dependent cytotoxicity, with some compounds reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

Key Findings:

- Compound Efficacy: Derivatives containing free amino groups exhibited more potent anticancer activities than those with acetylamino fragments.

- Selectivity: The anticancer effects were more pronounced in cancer cells compared to non-cancerous cells, indicating a favorable therapeutic window.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent against multidrug-resistant pathogens. Research indicates that similar compounds can inhibit the growth of resistant strains of Staphylococcus aureus and other Gram-positive bacteria .

Study Highlights:

- In vitro Testing: Various derivatives were screened for their antimicrobial efficacy against clinically significant pathogens.

- Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-amino-2-thiouracil | Thiouracil base | Antiviral activity | Lacks furan ring |

| 5-Bromo-N-(4-amino-pyrimidinyl) | Brominated pyrimidine | Anticancer properties | Simple structure |

| 6-Oxo-pyrimidin derivatives | Various substituents | Enzyme inhibition | Less complex than target compound |

This table illustrates variations in substituents that affect reactivity and biological activity while highlighting the unique features of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.